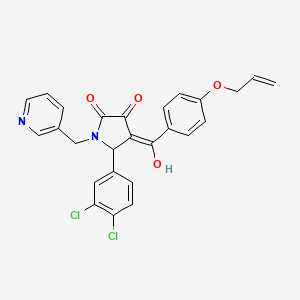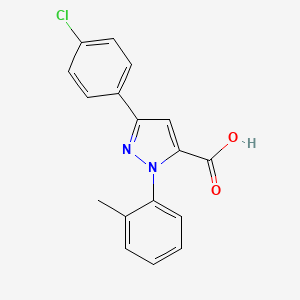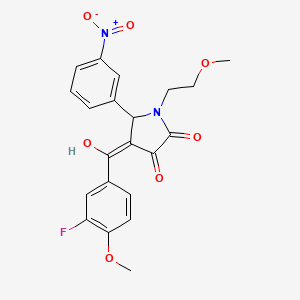
4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrole ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis or other cyclization methods.
Introduction of the allyloxybenzoyl group: This step might involve a Friedel-Crafts acylation reaction.
Addition of the dichlorophenyl group: This could be done via a Suzuki coupling or similar cross-coupling reaction.
Hydroxylation: Introduction of the hydroxyl group may require specific oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the allyloxy group or to convert the dichlorophenyl group to a simpler phenyl group.
Substitution: Various functional groups can be substituted on the pyrrole ring or the benzoyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for coupling reactions: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a simpler phenyl-substituted pyrrole.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound might be studied for its potential as a drug candidate. Its interactions with biological targets could be explored to develop new therapeutic agents.
Medicine
If the compound exhibits biological activity, it could be investigated for its potential use in treating diseases. This would involve pharmacological studies and clinical trials.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-(Methoxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- 4-(4-(Ethoxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Uniqueness
The presence of the allyloxy group in 4-(4-(Allyloxy)benzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
618077-49-9 |
|---|---|
Molekularformel |
C26H20Cl2N2O4 |
Molekulargewicht |
495.3 g/mol |
IUPAC-Name |
(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H20Cl2N2O4/c1-2-12-34-19-8-5-17(6-9-19)24(31)22-23(18-7-10-20(27)21(28)13-18)30(26(33)25(22)32)15-16-4-3-11-29-14-16/h2-11,13-14,23,31H,1,12,15H2/b24-22+ |
InChI-Schlüssel |
DVEFLFQNZJVFSW-ZNTNEXAZSA-N |
Isomerische SMILES |
C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)Cl)Cl)/O |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030446.png)
![2-Methoxyethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12030448.png)
![N-(2-Bromo-4-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12030461.png)
![3-(4-tert-butylphenyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12030467.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12030471.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12030478.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12030481.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12030489.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12030515.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12030516.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12030530.png)
![3-Hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030544.png)
